molecular formula C22H22F3N3O4S2 B2899341 (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-55-8

(4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2899341
CAS No.: 851806-55-8
M. Wt: 513.55
InChI Key: RWHKSSCAENCHBO-UHFFFAOYSA-N
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Description

The compound (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule. It is known for its complex structure, involving a combination of morpholine, sulfonyl, phenyl, trifluoromethyl, benzyl, thio, and dihydroimidazol groups. This compound has a variety of applications in different fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a multi-step process is often required. One common approach includes the initial reaction of 4-(morpholinosulfonyl)phenyl chloride with 2-((4-(trifluoromethyl)benzyl)thio)imidazole under basic conditions. This method typically involves a temperature-controlled environment and the use of catalysts to ensure a high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining stringent reaction conditions. Continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Solvent purification, intermediate isolation, and crystallization are crucial steps to obtain a high-purity product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions often involve the use of agents like lithium aluminum hydride or sodium borohydride, targeting the phenyl and imidazole groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, facilitated by the presence of the morpholinosulfonyl and trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Alkyl halides, sulfonyl chlorides, amines under mild to moderate conditions

Major Products Formed

  • Oxidation: Sulfoxides, sulfones

  • Reduction: Alcohols, amines

  • Substitution: Substituted phenyl and imidazole derivatives

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules

Biology

Biologically, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is studied for its potential as a biochemical probe. It interacts with specific proteins and enzymes, aiding in the elucidation of biological pathways and mechanisms.

Medicine

In the medical field, the compound is investigated for its therapeutic potential. It shows promise as a lead compound in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to active sites, while the imidazole and morpholine moieties influence the compound's pharmacokinetics and bioavailability. The exact pathways involved vary depending on the specific application, but typically involve modulation of enzymatic activity and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (4-(methylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • (4-(ethylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • (4-(butylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Highlighting Its Uniqueness

Compared to these similar compounds, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the morpholinosulfonyl group. This group enhances its solubility and stability, making it more suitable for certain applications, particularly in biological and medical research. The trifluoromethyl group further increases its metabolic stability and enhances its interactions with hydrophobic regions of target proteins.

There you have it—a comprehensive dive into this compound. Intriguing stuff, right?

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-5-1-16(2-6-18)15-33-21-26-9-10-28(21)20(29)17-3-7-19(8-4-17)34(30,31)27-11-13-32-14-12-27/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHKSSCAENCHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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